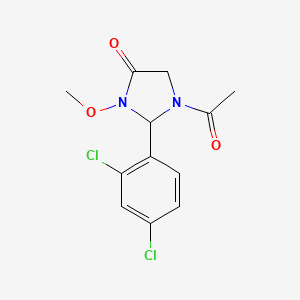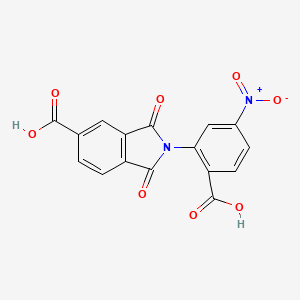
(2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
Overview
Description
(2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate is a chemical compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate typically involves the reaction of 2-aminothiophenol with carbonyl compounds under specific conditions. One common method is the cyclization of 2-aminothiophenol with carbon disulfide, followed by the reaction with chloroformates to introduce the carbamate group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted carbamates or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,3-benzoxathiol-5-yl N-methylcarbamate
- 2-oxo-1,3-benzoxathiol-5-yl N-ethylcarbamate
- 2-oxo-1,3-benzoxathiol-5-yl N-phenylcarbamate
Uniqueness
(2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate is unique due to its specific structural features, such as the cyclohexyl group, which may confer distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-13(15-9-4-2-1-3-5-9)18-10-6-7-11-12(8-10)20-14(17)19-11/h6-9H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWPSQJPUDZVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC3=C(C=C2)OC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzoyl-2-isopropyl-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3849655.png)
![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)



![(2E)-1-METHYL-1-PHENYL-2-{[2-(PHENYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B3849690.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide](/img/structure/B3849713.png)

![N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(1,4-oxazepan-4-yl)pyridine-3-carboxamide](/img/structure/B3849723.png)
![5-Chloro-3-[[cyclohexyl(methyl)amino]methyl]-1,3-benzoxazol-2-one](/img/structure/B3849729.png)
![3-[(Cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2-one](/img/structure/B3849742.png)
